molecular formula C11H17NO B053379 2-(4-Propylphenoxy)ethanamine CAS No. 120351-95-3

2-(4-Propylphenoxy)ethanamine

Cat. No.: B053379
CAS No.: 120351-95-3
M. Wt: 179.26 g/mol
InChI Key: OGVHYWKBTXTLJW-UHFFFAOYSA-N
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Description

2-(4-Propylphenoxy)ethanamine is an organic compound with the chemical formula C₁₁H₁₇NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propylphenoxy)ethanamine typically involves the reaction of 4-propylphenol with ethylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dimethylformamide. The mixture is heated to around 70°C and stirred for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Propylphenoxy)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce primary or secondary amines .

Scientific Research Applications

2-(4-Propylphenoxy)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Propylphenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Butylphenoxy)ethanamine
  • 2-(4-Ethylphenoxy)ethanamine
  • 2-(4-Methylphenoxy)ethanamine

Uniqueness

2-(4-Propylphenoxy)ethanamine is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable in certain applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(4-propylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-10-4-6-11(7-5-10)13-9-8-12/h4-7H,2-3,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVHYWKBTXTLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427974
Record name 2-(4-propylphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120351-95-3
Record name 2-(4-propylphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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